molecular formula C10H13N3O2 B1420163 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine CAS No. 1177347-45-3

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine

Cat. No.: B1420163
CAS No.: 1177347-45-3
M. Wt: 207.23 g/mol
InChI Key: ILLSRWKHIAIJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine: is a chemical compound that belongs to the class of benzodioxepines This compound is characterized by a benzodioxepine ring structure fused with a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine typically involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with guanidine derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent like methanol or ethanol, and may require catalysts to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Mechanism of Action

The mechanism by which N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine exerts its effects involves its interaction with specific molecular targets. The guanidine group is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .

Comparison with Similar Compounds

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
  • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylthiazole
  • 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid

Uniqueness: N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other benzodioxepine derivatives .

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-10(12)13-7-2-3-8-9(6-7)15-5-1-4-14-8/h2-3,6H,1,4-5H2,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLSRWKHIAIJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)N=C(N)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine
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N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine
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N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine
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N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine
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N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine
Reactant of Route 6
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine

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